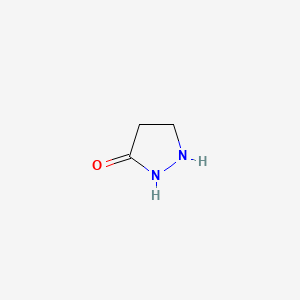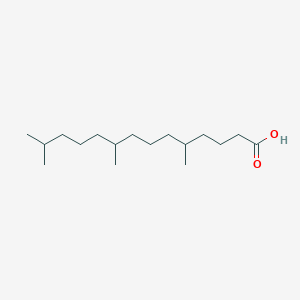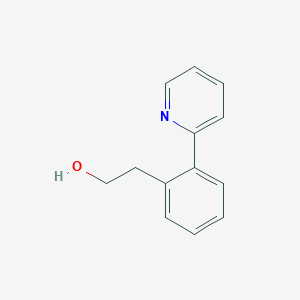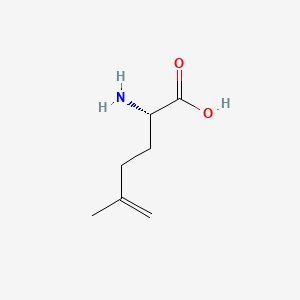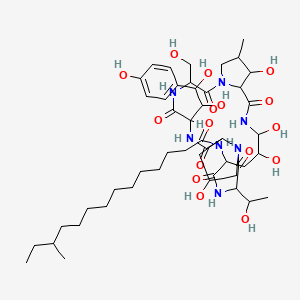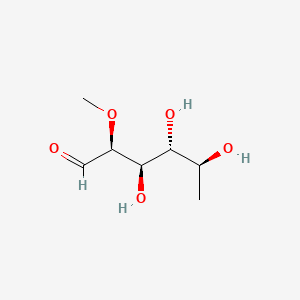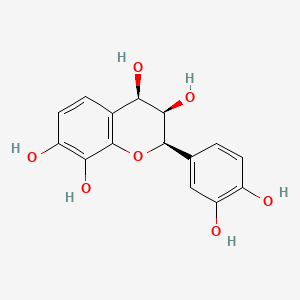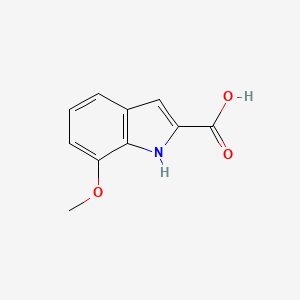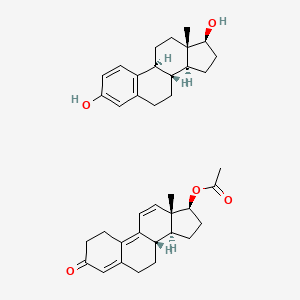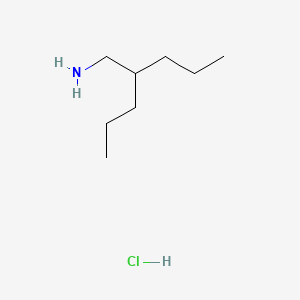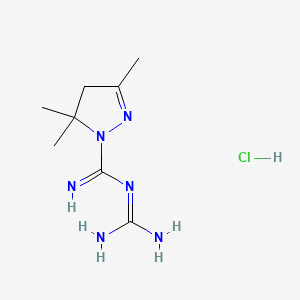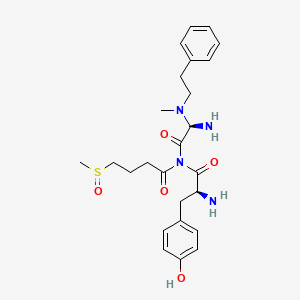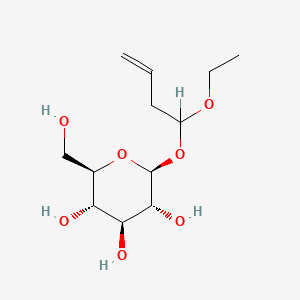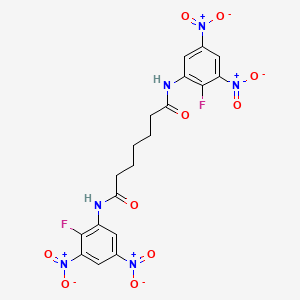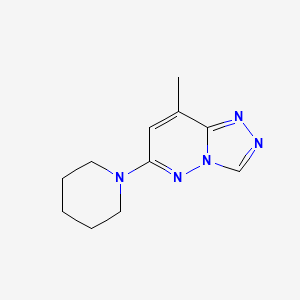
Zindotrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zindotrine is a small molecule drug with the molecular formula C11H15N5 . It is primarily known for its role as a bronchodilator, which means it helps to relax and open the air passages in the lungs, making it easier to breathe. This compound has been studied for its potential use in treating respiratory diseases such as asthma .
準備方法
Synthetic Routes and Reaction Conditions: Zindotrine can be synthesized through various methods. One common synthetic route involves the cyclization of 6-chloro-3-hydrazinopyridazine with piperidine under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Zindotrine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
科学的研究の応用
Zindotrine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying the mechanisms of bronchodilation and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate.
Medicine: Explored as a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new bronchodilator drugs and formulations
作用機序
ジンドトリンは、酵素サイクリックグアノシンモノホスファートホスホジエステラーゼを阻害することによりその効果を発揮します。この阻害は、サイクリックグアノシンモノホスファートのレベルを上昇させ、気道内の平滑筋細胞の弛緩につながります。 関与する分子標的には、サイクリックグアノシンモノホスファートホスホジエステラーゼ酵素および関連するシグナル伝達経路が含まれます .
類似の化合物:
テオフィリン: 呼吸器疾患の治療に使用される別の気管支拡張薬です。
サルブタモール: 気管支拡張薬としても作用する短時間作用型β受容体刺激薬です。
デキサメタゾン: 呼吸器疾患で使用される抗炎症作用を持つコルチコステロイド.
ジンドトリンの独自性: ジンドトリンは、サイクリックグアノシンモノホスファートホスホジエステラーゼ阻害剤としての特定の作用機序がユニークです。 テオフィリンはより幅広い効果を持っているのに対し、ジンドトリンの標的化された作用は副作用の減少とより予測可能な治療プロファイルにつながります .
類似化合物との比較
Theophylline: Another bronchodilator used in the treatment of respiratory diseases.
Salbutamol: A short-acting beta-agonist that also acts as a bronchodilator.
Dexamethasone: A corticosteroid with anti-inflammatory properties used in respiratory conditions.
Uniqueness of Zindotrine: this compound is unique in its specific mechanism of action as a cyclic guanosine monophosphate phosphodiesterase inhibitor. Unlike theophylline, which has a broader range of effects, this compound’s targeted action results in fewer side effects and a more predictable therapeutic profile .
特性
CAS番号 |
56383-05-2 |
|---|---|
分子式 |
C11H15N5 |
分子量 |
217.27 g/mol |
IUPAC名 |
8-methyl-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H15N5/c1-9-7-10(15-5-3-2-4-6-15)14-16-8-12-13-11(9)16/h7-8H,2-6H2,1H3 |
InChIキー |
YYHWOTFWBVRTQD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN2C1=NN=C2)N3CCCCC3 |
正規SMILES |
CC1=CC(=NN2C1=NN=C2)N3CCCCC3 |
Key on ui other cas no. |
56383-05-2 |
同義語 |
8-methyl-6-(1-piperidinyl)-1,2,4-triazolo(4,3-b)pyridazine MDL 257 MDL-257 zindotrine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


